N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide
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Overview
Description
N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide is an organic compound that features a piperazine ring substituted with a naphthalene sulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is introduced by reacting the piperazine derivative with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: The final step involves the reaction of the sulfonylated piperazine with dimethylamine and a carboxylating agent such as phosgene or carbon dioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(naphthalene-1-sulfonyl)piperazine-1-carboxamide
- N,N-dimethyl-4-(benzene-2-sulfonyl)piperazine-1-carboxamide
- N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperidine-1-carboxamide
Uniqueness
N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthalene sulfonyl group provides enhanced stability and specific binding characteristics compared to similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-18(2)17(21)19-9-11-20(12-10-19)24(22,23)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNJOGLZUPZNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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